
1-(2,6-Difluorobenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2,6-difluorobenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorobenzyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of azetidine with 2,6-difluorobenzyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using microwave irradiation, which enhances reaction efficiency and yield .
Industrial Production Methods: Industrial production of azetidines often employs continuous flow reactors to optimize reaction conditions and scalability. The use of catalysts and controlled reaction environments ensures high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
1-(2,6-Difluorobenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorobenzyl)azetidine involves its interaction with specific molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
2-Azetidinones: Four-membered rings with a carbonyl group, known for their use in β-lactam antibiotics
Uniqueness: 1-(2,6-Difluorobenzyl)azetidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI Key |
GXGPNSIYACDCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
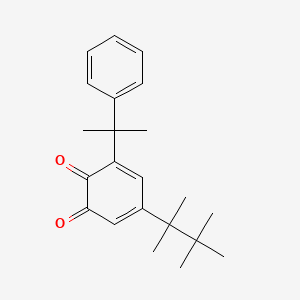
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
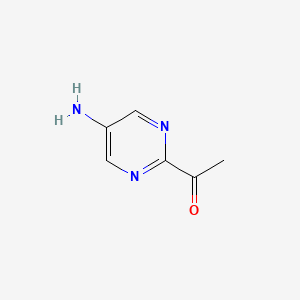
![6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)
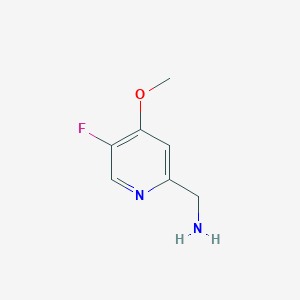

![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)
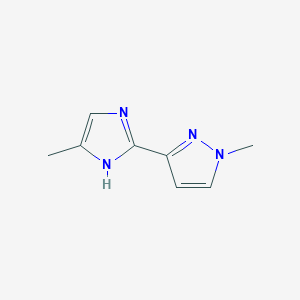
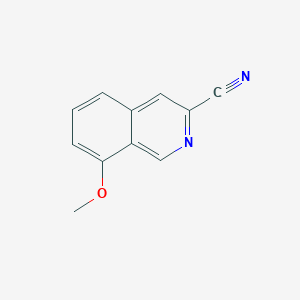
![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)

![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)
